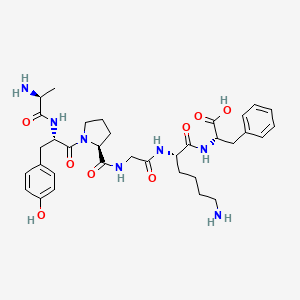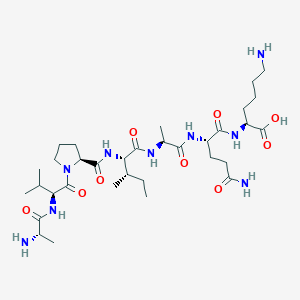
Glicil-Arginina-Alanina-Aspartato-Serina-Prolina
Descripción general
Descripción
H-Gly-Arg-Ala-Asp-Ser-Pro-OH es un péptido sintético compuesto por los aminoácidos glicina, arginina, alanina, ácido aspártico, serina y prolina. Este péptido se utiliza a menudo como un control inactivo en estudios que involucran inhibidores de fibronectina. Es conocido por su papel en varios procesos bioquímicos y fisiológicos, particularmente en la adhesión celular y las vías de señalización .
Aplicaciones Científicas De Investigación
H-Gly-Arg-Ala-Asp-Ser-Pro-OH tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un péptido de control en estudios que involucran inhibidores de fibronectina.
Biología: Investigado por su papel en la adhesión celular y las vías de señalización.
Medicina: Explorado para posibles aplicaciones terapéuticas en la curación de heridas y la ingeniería de tejidos.
Industria: Utilizado en el desarrollo de biomateriales y recubrimientos para dispositivos médicos.
Mecanismo De Acción
El mecanismo de acción de H-Gly-Arg-Ala-Asp-Ser-Pro-OH implica su interacción con receptores y proteínas de la superficie celular. Actúa como un péptido de control inactivo para los inhibidores de fibronectina, lo que significa que no compite con el trifosfato de adenosina (ATP) y no exhibe unión reversible. Los efectos del péptido están mediados a través de su secuencia específica de aminoácidos, que influye en su afinidad de unión y actividad .
Análisis Bioquímico
Biochemical Properties
Gly-Arg-Ala-Asp-Ser-Pro plays a significant role in biochemical reactions, particularly in studies involving integrin-binding peptides. This peptide does not bind to integrins, making it an ideal negative control in experiments designed to observe the role of Arg-Gly-Asp-binding integrins in cell adhesion and signaling . Gly-Arg-Ala-Asp-Ser-Pro interacts with various biomolecules, including integrins, but does not induce the same responses as integrin-binding peptides. This interaction is crucial for understanding the specificity and function of integrin-binding peptides in cellular processes.
Cellular Effects
Gly-Arg-Ala-Asp-Ser-Pro has been shown to influence various cellular processes, particularly in studies involving cell adhesion and signaling pathways. As a non-binding peptide, Gly-Arg-Ala-Asp-Ser-Pro does not activate integrin-mediated signaling pathways, making it a valuable tool for studying the effects of integrin-binding peptides on cell function . This peptide can be used to observe the baseline cellular responses in the absence of integrin activation, providing a clearer understanding of the specific effects of integrin-binding peptides on cell signaling, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Gly-Arg-Ala-Asp-Ser-Pro involves its interaction with integrins without inducing integrin-mediated responses. This peptide does not bind to integrins, thereby preventing the activation of downstream signaling pathways that are typically triggered by integrin-binding peptides . By serving as a negative control, Gly-Arg-Ala-Asp-Ser-Pro helps researchers identify the specific molecular interactions and pathways activated by integrin-binding peptides, such as Arg-Gly-Asp-Ser and Gly-Arg-Gly-Asp-Ser-Pro.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gly-Arg-Ala-Asp-Ser-Pro can change over time, depending on its stability and degradation. This peptide is typically stable when stored at -20°C and protected from light . Long-term studies have shown that Gly-Arg-Ala-Asp-Ser-Pro maintains its non-binding properties, making it a reliable negative control for extended experiments. Any degradation of the peptide could potentially affect its efficacy as a control, highlighting the importance of proper storage and handling.
Dosage Effects in Animal Models
The effects of Gly-Arg-Ala-Asp-Ser-Pro in animal models can vary with different dosages. As a non-binding peptide, it is generally used in controlled experiments to observe the baseline effects in the absence of integrin activation . High doses of Gly-Arg-Ala-Asp-Ser-Pro have not been associated with toxic or adverse effects, making it a safe and effective control in animal studies. It is essential to determine the appropriate dosage for each specific experiment to ensure accurate and reliable results.
Metabolic Pathways
Gly-Arg-Ala-Asp-Ser-Pro is involved in metabolic pathways related to integrin signaling. Although it does not bind to integrins, it can influence the overall metabolic flux by serving as a control in studies involving integrin-binding peptides . This peptide does not interact with specific enzymes or cofactors, but its presence can help researchers understand the metabolic changes induced by integrin-binding peptides.
Transport and Distribution
The transport and distribution of Gly-Arg-Ala-Asp-Ser-Pro within cells and tissues are influenced by its non-binding nature. This peptide does not interact with specific transporters or binding proteins, allowing it to remain relatively stable and evenly distributed in cellular environments . Its non-binding properties make it an ideal control for studying the transport and distribution of integrin-binding peptides.
Subcellular Localization
Gly-Arg-Ala-Asp-Ser-Pro does not have specific targeting signals or post-translational modifications that direct it to particular compartments or organelles. As a result, it remains evenly distributed within the cellular environment . This non-specific localization is beneficial for its role as a negative control, allowing researchers to observe the baseline subcellular distribution in the absence of integrin binding.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de H-Gly-Arg-Ala-Asp-Ser-Pro-OH generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena de péptidos en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:
Adición del primer aminoácido: El primer aminoácido, glicina, se une a la resina.
Desprotección: El grupo protector del aminoácido se elimina para permitir la adición del siguiente aminoácido.
Acoplamiento: El siguiente aminoácido, arginina, se acopla a la cadena de péptidos en crecimiento utilizando un reactivo de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) o 1-hidroxi-benzotriazol (HOBt).
Repetición: Los pasos 2 y 3 se repiten para cada aminoácido posterior (alanina, ácido aspártico, serina y prolina).
Escisión: El péptido completo se escinde de la resina y se desprotege para producir el producto final.
Métodos de producción industrial
En un entorno industrial, la producción de H-Gly-Arg-Ala-Asp-Ser-Pro-OH sigue principios similares pero a una escala mayor. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso, y la cromatografía líquida de alta resolución (HPLC) se utiliza para purificar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
H-Gly-Arg-Ala-Asp-Ser-Pro-OH puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El residuo de serina se puede oxidar para formar un grupo hidroxilo.
Reducción: El péptido se puede reducir para romper los enlaces disulfuro si están presentes.
Sustitución: Los residuos de aminoácidos se pueden sustituir por otros aminoácidos para estudiar las relaciones estructura-actividad.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H₂O₂) u otros agentes oxidantes.
Reducción: Ditiotreitol (DTT) u otros agentes reductores.
Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como DIC u HOBt.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la serina puede producir un péptido hidroxilado, mientras que la reducción puede resultar en un péptido con enlaces disulfuro rotos .
Comparación Con Compuestos Similares
Compuestos similares
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: Otro péptido con una secuencia similar, pero incluye glicina en lugar de alanina.
H-Arg-Gly-Asp-Ser-OH: Un péptido más corto con una secuencia similar.
H-Gly-Pro-Arg-Pro-OH: Un péptido con una secuencia diferente pero propiedades funcionales similares.
Singularidad
H-Gly-Arg-Ala-Asp-Ser-Pro-OH es único debido a su secuencia específica de aminoácidos, que confiere propiedades bioquímicas distintas. Su papel como péptido de control inactivo para los inhibidores de fibronectina lo diferencia de otros péptidos con secuencias similares .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N9O10/c1-11(28-19(38)12(29-16(34)9-24)4-2-6-27-23(25)26)18(37)30-13(8-17(35)36)20(39)31-14(10-33)21(40)32-7-3-5-15(32)22(41)42/h11-15,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,37)(H,31,39)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJRGURCDKCPCI-YTFOTSKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N9O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gly-Arg-Ala-Asp-Ser-Pro differ from the Arg-Gly-Asp-Ser (RGDS) peptide, and why is this difference significant in research?
A1: Gly-Arg-Ala-Asp-Ser-Pro serves as a negative control peptide in experiments studying the effects of Arg-Gly-Asp-Ser (RGDS). The crucial distinction lies in the substitution of Glycine (Gly) for Arginine (Arg) in the second position of the peptide sequence. RGDS, containing the cell adhesion motif Arg-Gly-Asp, actively binds to integrins, a family of cell surface receptors that mediate cell attachment to the extracellular matrix. [, , , ] This binding triggers various downstream cellular responses, including adhesion, migration, and proliferation.
Q2: Can you provide specific examples from the research papers where Gly-Arg-Ala-Asp-Ser-Pro was used as a control, and what did these studies reveal?
A2: Certainly. In a study investigating the role of integrins in airway smooth muscle remodeling in asthma, researchers used Gly-Arg-Ala-Asp-Ser-Pro as a control for the RGDS peptide. [] They found that RGDS effectively attenuated allergen-induced airway smooth muscle hyperplasia and hypercontractility, while Gly-Arg-Ala-Asp-Ser-Pro showed no effect. This result confirmed that the observed effects were specific to the integrin-binding capacity of the RGDS peptide.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


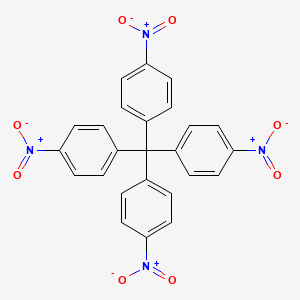
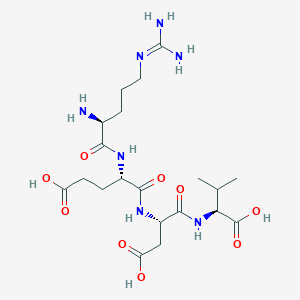
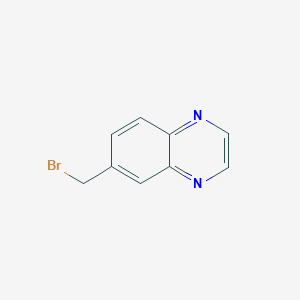
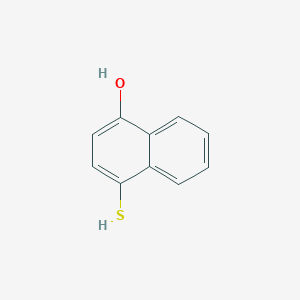

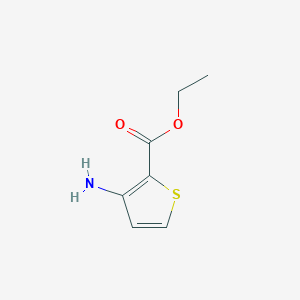

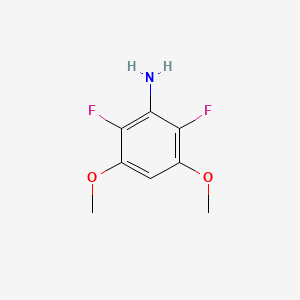
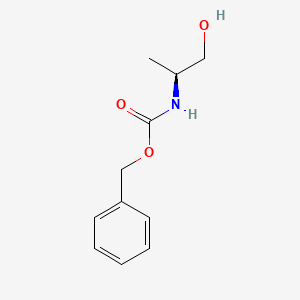
![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)
![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)

